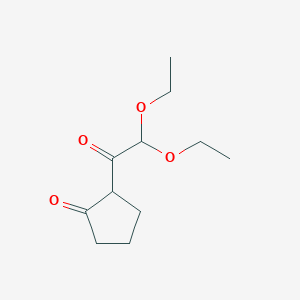
2-(2,2-Diethoxyacetyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a diethoxyacetyl group. It is a clear, pale liquid that exhibits unique reactivity and selectivity, making it valuable in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the heterogeneously catalyzed aldol condensation of furfural with cyclopentanone . This reaction is conducted over solid-base catalysts, such as potassium fluoride impregnated alumina, to maximize the yield of the desired product. Optimal conditions include a reaction temperature of 333 K and a reaction time of 2 hours, achieving a high molar yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
化学反应分析
Types of Reactions
2-(2,2-Diethoxyacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2,2-Diethoxyacetyl)cyclopentan-1-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2-Diethoxyacetyl)cyclopentan-1-one involves its interaction with molecular targets and pathways. The compound’s diethoxyacetyl group can participate in nucleophilic addition and substitution reactions, influencing various biochemical pathways. The cyclopentanone ring provides structural stability and reactivity, allowing the compound to interact with enzymes and other molecular targets .
相似化合物的比较
Similar Compounds
Cyclopentanone: A simpler analog with a cyclopentanone ring but lacking the diethoxyacetyl group.
2-Cyclopenten-1-one: Another related compound with a cyclopentenone structure.
Uniqueness
2-(2,2-Diethoxyacetyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity. The presence of the diethoxyacetyl group enhances its chemical versatility compared to simpler analogs like cyclopentanone and 2-cyclopenten-1-one .
属性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-(2,2-diethoxyacetyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O4/c1-3-14-11(15-4-2)10(13)8-6-5-7-9(8)12/h8,11H,3-7H2,1-2H3 |
InChI 键 |
CKUODPVSYILWAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C(=O)C1CCCC1=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


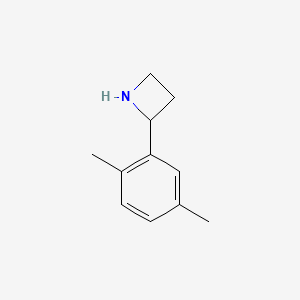
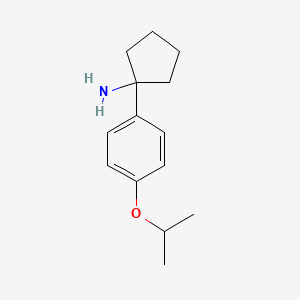
![Ammonium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13620190.png)
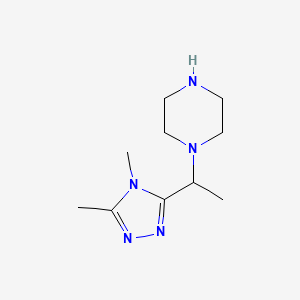
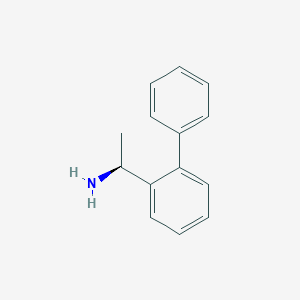
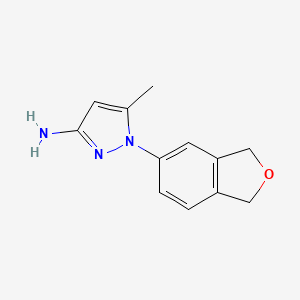
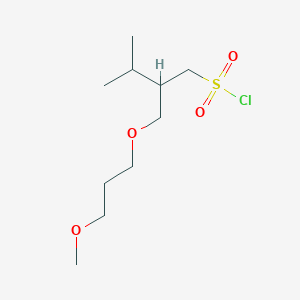
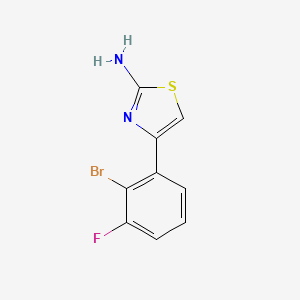
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)
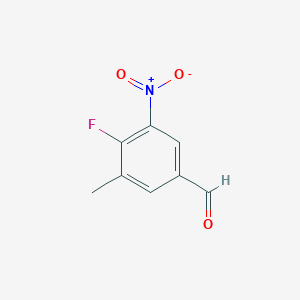
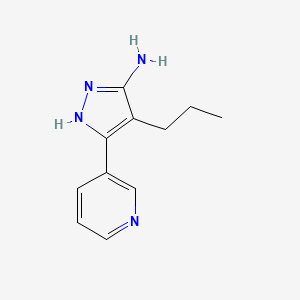
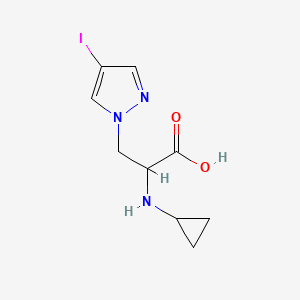
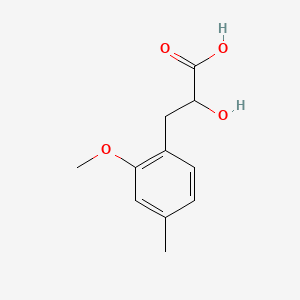
aminehydrochloride](/img/structure/B13620243.png)
